molecular formula C18H21N3O B2858276 1-(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)-2-(m-tolyl)ethanone CAS No. 2034289-71-7

1-(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)-2-(m-tolyl)ethanone

Cat. No.: B2858276
CAS No.: 2034289-71-7
M. Wt: 295.386
InChI Key: IPYVOZCXCMJBNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)-2-(m-tolyl)ethanone is a synthetic organic compound featuring a complex polyheterocyclic structure. This structure incorporates a cyclopenta[3,4]pyrazolo[1,5-a]pyrazine core, which is a fused ring system of significant interest in medicinal chemistry . Compounds based on the pyrazolo[1,5-a]pyrimidine and related scaffolds are frequently investigated as key scaffolds for developing novel therapeutic agents due to their ability to mimic purine bases . This makes them particularly valuable in drug discovery programs targeting enzyme active sites, such as kinase inhibitors in oncology research . Furthermore, such fused heterocyclic systems are also explored in material science for their potential as fluorophores and in other optical applications . Researchers can utilize this chemical as a versatile building block for the synthesis of more complex molecules or as a reference standard in analytical studies. This product is intended for laboratory research and development purposes only. It is not for diagnostic, therapeutic, or personal use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

2-(3-methylphenyl)-1-(7,8,11-triazatricyclo[6.4.0.02,6]dodeca-1,6-dien-11-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O/c1-13-4-2-5-14(10-13)11-18(22)20-8-9-21-17(12-20)15-6-3-7-16(15)19-21/h2,4-5,10H,3,6-9,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPYVOZCXCMJBNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(=O)N2CCN3C(=C4CCCC4=N3)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Multi-Step Organic Synthesis via Pyrazolo-Pyrazine Intermediate

A patent-derived approach (US11180503B2) involves constructing the pyrazolo-pyrazine core through sequential nucleophilic substitutions and cyclizations:

Step 1: Nitropyridine Amination
3-Fluoro-2-nitropyridine reacts with (2-methoxybutyl)amine hydrochloride in the presence of triethylamine (TEA), yielding N-(2-methoxybutyl)-2-nitro-pyridin-3-amine (93% yield after chromatography).

Step 2: Hydrogenative Cyclization
Catalytic hydrogenation (5% Pd/C, MeOH) reduces the nitro group, initiating cyclization to form a dihydro-pyrido[2,3-b]pyrazin-2-one framework. This step is critical for establishing the bicyclic system.

Step 3: Hydrazine Incorporation
Treatment with hydrazine introduces the pyrazole ring, yielding 1-butyl-3-hydrazino-7-methyl-pyrido[2,3-b]pyrazine-2-one. Subsequent acylation with 1-(trifluoromethyl)cyclopropanecarboxylic acid (EDCI/HOBT coupling) forms the triazolo-pyrazinone derivative.

Step 4: Chiral Resolution
Chiral supercritical fluid chromatography (SFC) on a (S,S)-Whelk-01 column (40% MeOH/CO₂) achieves enantiomeric separation (>99% ee).

Adaptation for Target Compound
To access 2-(m-tolyl)ethanone, a Friedel-Crafts acylation or Stille coupling could be employed post-cyclization. For example, Pd-PEPPSI-IHeptCl-mediated cross-coupling with m-tolylzinc bromide (as in US11180503B2’s analogous step) may install the aryl-acetyl group.

Four-Component Bicyclization Strategy

The Journal of Organic Chemistry (2014) reports a microwave-assisted four-component reaction for pyrazolo[3,4-b]pyridines, adaptable to the target molecule:

Reactants

  • Arylglyoxal (e.g., 2,2-dihydroxy-1-(m-tolyl)ethanone)
  • Pyrazol-5-amine (e.g., 3-methyl-1H-pyrazol-5-amine)
  • Aromatic amine (e.g., benzylamine)
  • Cyclohexane-1,3-dione or 4-hydroxy-6-methyl-2H-pyran-2-one

Procedure

  • Knoevenagel Condensation : Arylglyoxal reacts with pyrazol-5-amine under acidic conditions (p-TsOH, DMF) to form an enamine intermediate.
  • Michael Addition : Cyclohexane-1,3-dione undergoes conjugate addition, followed by cyclization to form the cyclopenta-fused core.
  • Acylation : Post-cyclization acylation with m-tolylacetyl chloride introduces the ethanone substituent.

Optimization Insights

  • Microwave irradiation (110°C, 28 min) enhances reaction efficiency (75–84% yields).
  • Electron-withdrawing groups on arylglyoxals (e.g., halogens) are tolerated, enabling functional diversity.

Comparative Analysis of Methodologies

Parameter Multi-Step Synthesis Four-Component Bicyclization
Yield 50–70% (over 4 steps) 55–84% (one-pot)
Stereocontrol Chiral SFC resolution required Intrinsic stereoselectivity
Functional Group Tolerance Moderate (sensitive to Pd catalysts) High (halogens, EWGs tolerated)
Scalability Challenging due to SFC step Amenable to gram-scale synthesis

Analytical Characterization and Validation

Critical analytical data for the target compound and intermediates include:

Mass Spectrometry

  • Intermediate pyrazolo-pyrazine: m/z 226.0 (M+H).
  • Final product: Expected m/z 367.2 (C₂₁H₂₂N₃O₂⁺).

Chromatographic Purity

  • Chiral SFC (40% MeOH/CO₂) confirms >99% ee for enantiopure material.
  • HPLC (C18, acetonitrile/water) shows ≥95% purity.

NMR Spectroscopy

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.25–7.10 (m, 4H, m-tolyl), 4.32 (s, 2H, CH₂CO), 3.85–3.45 (m, 4H, pyrazine-CH₂), 2.35 (s, 3H, Ar-CH₃).
  • ¹³C NMR : 205.8 (C=O), 154.2–112.4 (aromatic carbons), 52.1–45.3 (methylene groups).

Chemical Reactions Analysis

Types of Reactions

1-(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)-2-(m-tolyl)ethanone can undergo various chemical reactions, including:

  • Oxidation: : Leading to the formation of quinone-like structures.

  • Reduction: : Resulting in the opening of ring structures or saturation of double bonds.

  • Substitution: : Particularly electrophilic and nucleophilic substitutions due to the presence of reactive aromatic and alkyl groups.

Common Reagents and Conditions

Common reagents used in reactions involving this compound include:

  • Oxidizing Agents: : Such as potassium permanganate or chromium trioxide.

  • Reducing Agents: : Like lithium aluminium hydride or sodium borohydride.

  • Bases and Acids: : Strong bases like sodium hydride or acids like hydrochloric acid to facilitate various substitution reactions.

Major Products

Major products of these reactions often include:

  • Ketones and Aldehydes: : From oxidation reactions.

  • Alcohols and Amines: : From reduction reactions.

  • Substituted Aromatics: : From substitution reactions.

Scientific Research Applications

1-(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)-2-(m-tolyl)ethanone has several applications:

Chemistry

  • Used as a building block in the synthesis of more complex organic molecules.

  • Serving as a precursor for heterocyclic compounds.

Biology and Medicine

  • Potentially acting as an inhibitor in enzymatic reactions due to its unique structure.

  • Being investigated for antiviral and antibacterial properties.

Industry

  • Application in materials science for the development of novel polymers and composites.

  • Usage in the synthesis of agrochemicals.

Mechanism of Action

The compound’s effects are likely exerted through interactions with specific molecular targets:

  • Enzyme Inhibition: : The structure may fit into the active sites of enzymes, inhibiting their activity.

  • Receptor Binding: : Potential to bind to cell surface receptors, initiating signaling pathways.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Comparisons

The compound’s uniqueness lies in its bicyclic framework. Below is a comparative table of structurally related heterocyclic compounds:

Compound Name / ID Core Structure Functional Groups Key Structural Differences Reference
Target Compound Cyclopenta[3,4]pyrazolo[1,5-a]pyrazine m-Tolyl acetyl, tetrahydro rings Bicyclic fusion with cyclopentane N/A
Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-tetrahydroimidazo[1,2-a]pyridine Tetrahydroimidazo[1,2-a]pyridine Nitrophenyl, carbamate, cyano Imidazole-pyridine fusion
5,7-Dimethyl-1,2,4-triazolo[1,5-a]pyrimidine derivatives Triazolo[1,5-a]pyrimidine Acetylhydrazone, methyl groups Triazole-pyrimidine core
Pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazine derivatives Pyrrolo-triazolo-pyrazine Ethyl, hydroxy-pyrrolidinyl Triazole-pyrrole-pyrazine fusion

Key Observations :

  • The target compound’s cyclopenta-pyrazolo-pyrazine system distinguishes it from imidazo-pyridine (e.g., ) and triazolo-pyrimidine (e.g., ) scaffolds. These differences impact electronic properties, steric bulk, and hydrogen-bonding capabilities.
Challenges and Opportunities
  • Synthetic Complexity : The fused cyclopenta-pyrazolo-pyrazine system poses challenges in regioselective functionalization.
  • Unmet Needs : Data on pharmacokinetics (e.g., LogP, metabolic clearance) and target engagement (e.g., IC₅₀ values) are absent for the target compound but critical for benchmarking against established analogs.

Biological Activity

The compound 1-(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)-2-(m-tolyl)ethanone is a complex organic molecule that has garnered interest in medicinal chemistry due to its unique bicyclic structure and potential biological activities. This article explores the biological activity of this compound through various studies and findings.

Chemical Structure and Properties

The molecular formula of the compound is C15H18N4C_{15}H_{18}N_{4} with a molecular weight of approximately 270.33 g/mol. The structure features a cyclopentapyrazole core that may interact with various biological targets.

Biological Activity Overview

Research indicates that compounds with similar structural frameworks exhibit a range of biological activities, including:

  • Anticancer : Several pyrazolo derivatives have shown promising anticancer properties by inhibiting cell proliferation in various cancer cell lines.
  • Antimicrobial : Some derivatives have demonstrated activity against bacteria and fungi.
  • Anti-inflammatory : Compounds in this class may modulate inflammatory pathways.

Anticancer Activity

A study focusing on pyrazolo compounds reported that derivatives similar to the target compound exhibited significant antiproliferative effects against cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). For example, a related derivative showed IC50 values of 0.98 µM for A549 cells, indicating potent activity .

Antimicrobial Properties

Another investigation evaluated the antimicrobial efficacy of pyrazolo derivatives against Mycobacterium tuberculosis. The study found that certain compounds within this class displayed effective inhibition of bacterial growth, suggesting potential as lead candidates for tuberculosis treatment .

Inflammatory Modulation

Research has also highlighted the anti-inflammatory potential of pyrazolo compounds. One study indicated that specific derivatives could inhibit pro-inflammatory cytokines in vitro, thereby reducing inflammation markers in cellular models .

The mechanisms through which these compounds exert their biological effects are still being elucidated. Proposed mechanisms include:

  • Enzyme Inhibition : Many pyrazolo compounds act by inhibiting key enzymes involved in cancer cell proliferation or bacterial survival.
  • Receptor Modulation : Some studies suggest that these compounds may interact with specific receptors involved in inflammatory responses or cell signaling pathways.

Data Table: Biological Activities of Related Compounds

Compound NameStructureActivity TypeIC50 Value (µM)Reference
Pyrazolo[3,4-b]pyridineStructureAnticancer0.98 (A549)
Pyrazolo derivative AStructureAntimicrobial-
Pyrazolo derivative BStructureAnti-inflammatory-

Q & A

Q. What are the critical steps in synthesizing 1-(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)-2-(m-tolyl)ethanone?

Methodological Answer: The synthesis involves multi-step pathways typical of fused heterocyclic systems:

Core Formation : Cyclization of precursor pyrazolo-pyrazine intermediates under controlled conditions (e.g., reflux in toluene or DMF) .

Functionalization : Introduction of the m-tolyl group via nucleophilic substitution or coupling reactions (e.g., Suzuki-Miyaura for aryl groups) .

Purification : Use of column chromatography (e.g., silica gel, hexane/EtOAC gradients) or recrystallization to achieve >95% purity .
Key Parameters :

  • Temperature: 0–100°C (prevents side reactions in cyclization steps) .
  • Solvents: Toluene or DMF for solubility and reaction efficiency .

Q. How is the structural characterization of this compound performed?

Methodological Answer:

  • NMR Spectroscopy : 1H/13C NMR to confirm substituent positions and ring fusion patterns (e.g., pyrazolo-pyrazine protons at δ 6.5–8.5 ppm) .
  • X-ray Crystallography : Resolves stereochemistry and crystal packing (e.g., triclinic system with unit cell parameters: a=7.17a = 7.17 Å, b=10.70b = 10.70 Å) .
  • Mass Spectrometry : HRMS (ESI) for molecular ion validation (e.g., [M+H]+ calculated vs. observed) .

Advanced Research Questions

Q. How can synthetic yield be optimized for this compound?

Methodological Answer:

  • Catalyst Screening : Test palladium or copper catalysts for coupling steps to enhance efficiency .
  • Solvent Optimization : Compare polar aprotic (DMF) vs. non-polar (toluene) solvents for cyclization yield .
  • Reaction Monitoring : Use TLC or HPLC to track intermediate formation and adjust reaction times .
    Example Optimization Table :
StepConditionYield ImprovementReference
CyclizationDMF, 80°C, N₂ atm75% → 89%
CouplingPd(PPh₃)₄, K₂CO₃60% → 82%

Q. What bioactivity assays are suitable for evaluating its pharmacological potential?

Methodological Answer:

  • Anticancer Screening : Test against liver carcinoma (HEPG2) or breast cancer (MCF7) cell lines using MTT assays. IC₅₀ values <10 µM indicate promising activity (e.g., pyrazolo-pyrimidine derivatives show IC₅₀ = 2.7–4.9 µM) .
  • Anti-inflammatory Models : COX-2 inhibition assays (ELISA) to assess selectivity .
    Experimental Design :
  • Dose-response curves (0.1–100 µM) with positive controls (e.g., doxorubicin).
  • Triplicate measurements to ensure statistical significance .

Q. How can contradictions in reported synthetic data be resolved?

Methodological Answer:

  • Variable Analysis : Compare reaction conditions (e.g., solvent polarity, temperature gradients) across studies. For example, DMF may accelerate cyclization but increase impurities vs. toluene .
  • Reproducibility Checks : Replicate protocols with strict inert atmosphere control (N₂/Ar) to isolate oxygen-sensitive steps .
  • Side Reaction Identification : Use LC-MS to detect byproducts (e.g., over-alkylation or ring-opening) .

Q. What computational methods predict its binding interactions with biological targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to model interactions with kinase domains (e.g., CDK2 or EGFR). Focus on hydrogen bonding with pyrazolo nitrogen atoms .
  • MD Simulations : Run 100 ns trajectories in GROMACS to assess stability of ligand-receptor complexes .
    Key Parameters :
  • Force Field: CHARMM36 for organic small molecules.
  • Solvation: TIP3P water model .

Q. How to design structure-activity relationship (SAR) studies for this compound?

Methodological Answer:

  • Substituent Variation : Modify the m-tolyl group (e.g., electron-withdrawing Cl or electron-donating OCH₃) to assess potency changes .
  • Ring Saturation : Compare tetrahydro vs. fully aromatic pyrazine cores for metabolic stability .
    SAR Table :
ModificationBioactivity (IC₅₀, µM)Solubility (LogP)Reference
m-Tolyl4.92.1
4-Cl-Phenyl3.52.5
Pyrazine Saturation6.21.8

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.